molecular formula C9H9F2N3 B13158292 N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13158292
M. Wt: 197.18 g/mol
InChI Key: LASQEWRCAIHUFX-UHFFFAOYSA-N
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Description

N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluorophenyl group attached to an imidazole ring, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the fluorination of 1,3,5-trichlorobenzene followed by amination. The process begins with the fluorination of 1,3,5-trichlorobenzene to produce 1,3,5-trifluorobenzene. This intermediate is then aminated using aqueous or anhydrous ammonia to yield 3,5-difluoroaniline . The final step involves the cyclization of 3,5-difluoroaniline with appropriate reagents to form the imidazole ring, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazole ring.

    Substitution: The difluorophenyl group allows for substitution reactions, where fluorine atoms can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluorophenyl group enhances binding affinity to specific sites, while the imidazole ring participates in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine stands out due to its specific combination of the difluorophenyl group and the imidazole ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C9H9F2N3

Molecular Weight

197.18 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H9F2N3/c10-6-3-7(11)5-8(4-6)14-9-12-1-2-13-9/h3-5H,1-2H2,(H2,12,13,14)

InChI Key

LASQEWRCAIHUFX-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

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